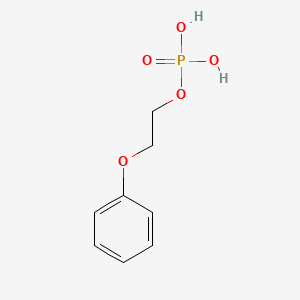

Ethanol, 2-phenoxy-, phosphate

Description

Contextualizing Phosphate (B84403) Ester Chemistry in Scientific Disciplines

Fundamental Roles of Organophosphorus Compounds in Chemical and Biological Systems

Organophosphorus compounds, a diverse class of molecules containing phosphorus, are fundamental to numerous chemical and biological processes. In the biological realm, they are indispensable, forming the structural backbone of DNA and RNA through phosphodiester bonds and driving cellular energy transfer via molecules like adenosine (B11128) triphosphate (ATP). researchgate.netwikipedia.org The unique properties of the phosphate group, such as its ability to form stable yet reactive esters and anhydrides, made it an ideal candidate for these roles early in evolution. nih.govnih.gov Beyond their biological significance, organophosphorus compounds are crucial in synthetic chemistry. They serve as versatile reagents, ligands for catalysts, and building blocks for creating complex molecules. nih.govthefreedictionary.com Their applications extend to various industries where they are used as flame retardants, plasticizers, and pesticides. wikipedia.orgnih.govchemrxiv.org

Evolution of Research Perspectives on Phosphate Esters

The scientific focus on phosphate esters has broadened considerably over time. Initial research was concentrated on understanding their vital role in biochemical pathways, leading to groundbreaking discoveries in genetics and metabolism. wikipedia.org As synthetic methodologies advanced, chemists began to design and create novel phosphate esters with specific functionalities. This led to their widespread use in industrial applications, including the production of plastics and as additives in lubricants. thefreedictionary.comnih.gov In recent decades, research has also increasingly focused on the synthesis of organophosphorus compounds for use as pharmaceuticals, bioregulators, and in crop protection. researchgate.netchemrxiv.org The photochemistry of phosphate esters has also been explored as an efficient method for generating electrophiles, which has applications in organic synthesis. acs.org

Rationale for Focused Investigation of 2-Phenoxyethyl Phosphate

Interdisciplinary Research Relevance of the Compound

The specific structure of Ethanol, 2-phenoxy-, phosphate makes it a compound of interest in various research fields. It is primarily recognized for its use as a flame retardant and a plasticizer. wikipedia.orgontosight.ai As flame retardants, organophosphate esters like this compound are physically added to polymers used in textiles, furniture, and electronics to reduce flammability. wikipedia.org Their role as plasticizers enhances the flexibility and durability of various materials. ontosight.ai The study of such compounds is also relevant in environmental science to understand the behavior and fate of organophosphate esters in the environment. Furthermore, research into phosphate-containing polymers for applications like hydrogels in agriculture for slow-release fertilizers highlights the diverse and evolving applications of phosphate esters. researchgate.netmdpi.com

Data Tables

Table 1: Chemical and Physical Properties of Ethanol, 2-phenoxy- (Parent Alcohol)

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | nist.gov |

| Molecular Weight | 138.16 g/mol | nist.gov |

| CAS Registry Number | 122-99-6 | nist.gov |

| IUPAC Name | 2-phenoxyethanol (B1175444) | nist.gov |

Note: This table refers to the parent alcohol, 2-phenoxyethanol, from which the phosphate ester is derived. Detailed experimental data for the phosphate ester itself is less commonly documented in publicly available literature.

Table 2: Related Organophosphorus Compounds and Their Applications

| Compound/Class | Key Features/Applications | Source |

| Organophosphate Pesticides (e.g., Malathion) | Inhibit the enzyme acetylcholinesterase; widely used in agriculture and for vector control. | nih.gov |

| Phosphate-containing Polymers | Used to create hydrogels for agricultural applications (e.g., slow-release fertilizers) and as adsorbents. | researchgate.netmdpi.com |

| Ce(IV) Phosphates | Studied for their dissolution behavior and potential for reversible transformation with CeO₂ nanoparticles. | mdpi.com |

| P4 Derivatives (e.g., PCl₃, POCl₃) | Serve as intermediates for a wide range of non-fertilizer phosphorus compounds used as flame retardants, plastic stabilizers, and catalyst ligands. | chemrxiv.org |

Structure

3D Structure

Properties

CAS No. |

68511-19-3 |

|---|---|

Molecular Formula |

C8H11O5P |

Molecular Weight |

218.14 g/mol |

IUPAC Name |

2-phenoxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C8H11O5P/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |

InChI Key |

KSTDNMVCVQWPJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOP(=O)(O)O |

Related CAS |

49862-22-8 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Phenoxyethyl Phosphate Esters

Established Synthetic Pathways for Phosphate (B84403) Ester Formation

The formation of the phosphate ester linkage can be accomplished through several well-established chemical routes. These methods often involve the reaction of an alcohol with a pentavalent phosphorus (P(V)) compound or the oxidation of a trivalent phosphorus (P(III)) intermediate. nii.ac.jpnih.gov

Phosphorylation Reactions with Polyphosphoric Acid or Phosphoric Anhydrides

Polyphosphoric acid (PPA) and phosphoric anhydride (B1165640) (phosphorus pentoxide, P₂O₅) are powerful and widely used reagents for the phosphorylation of alcohols. ethox.comconnectchemicals.com These methods are valued for their operational simplicity, high yield, and cost-effectiveness under mild conditions.

The reaction of an alcohol with PPA or P₂O₅ typically produces a mixture of monoalkyl and dialkyl phosphate esters. ethox.com The ratio of these products can be influenced by the reaction conditions and the structure of the alcohol. researchgate.net For example, reacting fatty alcohols with P₂O₅ in a 2:1 mole ratio with water is a known method to promote the formation of the phosphate monoester. researchgate.net While effective for bulk production, the resulting product mixture may not be suitable for applications requiring high-purity, single-species phosphate esters without further purification.

Historically, PPA has been used for the direct phosphorylation of various alcohols, including complex molecules like sugars. tandfonline.com The reaction involves the direct phosphorylation of the hydroxyl group by the acidic reagent. researchgate.net However, to achieve high conversion, an excess of the phosphorylating agent is often required. google.com

Table 1: Comparison of Common Phosphorylating Agents

| Phosphorylating Agent | Key Characteristics | Common Products |

|---|---|---|

| Polyphosphoric Acid (PPA) | High acidity, convenient to handle. | Mixture of mono- and di-alkyl phosphates, with high residual phosphoric acid. google.com |

| Phosphoric Anhydride (P₂O₅) | Highly reactive, effective dehydrating agent. connectchemicals.com | Mixture of mono- and di-esters. |

Esterification and Transesterification Approaches

Esterification and transesterification are fundamental methods for synthesizing phosphate esters. mdpi.com Transesterification involves the exchange of an alcohol group on an existing ester with a different alcohol, a process that can be catalyzed by bases or other agents. wikipedia.orggoogle.com This approach is particularly valuable for producing mixed alkyl/aryl phosphate esters from readily available precursors like triaryl phosphates. google.com The reaction is reversible and can be driven to completion by removing the more volatile alcohol byproduct via distillation. wikipedia.org

N-Heterocyclic carbenes (NHCs) have emerged as versatile and potent organocatalysts for mediating the transesterification of phosphorus esters under mild conditions. nih.govresearchgate.net These catalysts are effective in acyl transfer reactions and can be generated in situ from user-friendly imidazolium (B1220033) salt precatalysts. nih.govresearchgate.net The NHC-catalyzed process allows for the efficient formation of new phosphate esters from existing ones by reaction with various primary and secondary alcohols. researchgate.netresearchgate.net The mechanism involves the NHC activating the phosphorus ester, facilitating nucleophilic attack by the incoming alcohol.

The reaction of phosphorus trichloride (B1173362) (PCl₃) with alcohols is a primary industrial route for producing phosphite (B83602) esters, which are subsequently oxidized to phosphate esters. wikipedia.orgnih.gov When conducted in the presence of a base like triethylamine, this reaction yields trialkyl phosphites. wikipedia.org

A key advantage of this method is the potential for sequential substitution of the chlorine atoms, which allows for the synthesis of unsymmetrical esters. A rapid (<15 s) alcoholysis of PCl₃ in a microflow reactor enables the sequential and direct substitution of the chlorine atoms with different alkoxy or aryloxy groups, providing access to unsymmetrical H-phosphonates. organic-chemistry.org Controlling the reaction conditions and stoichiometry is crucial to prevent the formation of undesired byproducts. google.com Without a base, the hydrogen chloride generated can lead to dealkylation, forming dialkyl phosphites. wikipedia.org

A significant challenge in phosphate ester synthesis is the creation of mixed unsymmetrical triesters from three different alcohols. A novel and highly selective three-step transesterification method addresses this challenge. nii.ac.jporganic-chemistry.org The strategy begins with a reactive, commercially available starting material, tris(2,2,2-trifluoroethyl) phosphate. organic-chemistry.org

The 2,2,2-trifluoroethoxy group acts as an excellent leaving group, and its substitution can be selectively controlled using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium alkoxides. nii.ac.jporganic-chemistry.org This allows for the stepwise introduction of three different alcohol moieties onto the phosphorus center under mild conditions, tolerating a wide variety of functional groups. organic-chemistry.orgresearchgate.net The ability to isolate intermediates after each step provides a high degree of control over the final product structure. organic-chemistry.org

Table 2: Illustrative Three-Step Selective Transesterification

| Step | Reactant | Reagent/Conditions | Product Type |

|---|---|---|---|

| 1 | Tris(2,2,2-trifluoroethyl) phosphate + Alcohol 1 | DBU, Toluene | Dialkyl (2,2,2-trifluoroethyl) phosphate |

| 2 | Product from Step 1 + Alcohol 2 | tBuOLi, Toluene, -45°C | Mixed Dialkyl (2,2,2-trifluoroethyl) phosphate |

| 3 | Product from Step 2 + Alcohol 3 | Lithium Alkoxide | Mixed Unsymmetrical Phosphate Triester |

Data sourced from research by Tsubaki et al. nii.ac.jporganic-chemistry.org

Oxygen-Arylation Reactions

Direct oxygen-arylation provides another route to phosphate esters, particularly mixed alkyl aryl phosphates. organic-chemistry.org Copper-catalyzed O-arylation of dialkyl phosphonates using diaryliodonium salts proceeds under mild conditions to give the desired products with high selectivity. organic-chemistry.org More recently, arylation strategies have been developed that use organic phosphates themselves as leaving groups in substitution reactions. acs.orgnih.gov For instance, alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates can react with arenes in the presence of a promoter like trifluoromethanesulfonic acid (TfOH) to form α,α-diaryl esters, demonstrating the utility of the phosphate moiety as a leaving group in C-C bond formation. acs.orgnih.gov Palladium-catalyzed intramolecular α-arylation of esters has also been employed to synthesize complex heterocyclic structures, using bases like tripotassium phosphate to facilitate the key C-C bond formation. mdpi.com

Specific Synthesis of 2-Phenoxyethyl Phosphate and Analogues

The creation of 2-phenoxyethyl phosphate hinges on the phosphorylation of its parent alcohol, 2-phenoxyethanol (B1175444). This transformation is achieved through various established routes, leading to the formation of mono- and di-phosphate esters, whose ratios can be carefully controlled.

Preparative Routes from 2-Phenoxyethanol Precursors

The primary method for synthesizing 2-phenoxyethyl phosphate involves the direct phosphorylation of 2-phenoxyethanol. One common approach is a two-stage, low-temperature esterification process. The synthesis generally begins with 2-phenoxyethanol and a phosphorylating agent, such as a phosphoric acid derivative. evitachem.com For instance, the reaction can be conducted with dipotassium (B57713) hydrogen phosphate under controlled temperature and pH to facilitate the formation of the phosphate ester. evitachem.com

Following the reaction, the mixture is typically neutralized to stabilize the final product. evitachem.com Purification is a critical subsequent step to isolate the target compound from unreacted starting materials or by-products. evitachem.com Standard purification techniques include washing the reaction mixture with a basic solution, such as 5% sodium hydroxide (B78521), to remove any unreacted phosphoric acid, followed by extraction with a solvent like methylene (B1212753) chloride. The final product can then be isolated through fractional distillation under reduced pressure, with 2-phenoxyethyl phosphate typically boiling in the range of 200–220°C at 10 mmHg.

A greener preparative route for the precursor, 2-phenoxyethanol, involves the reaction of phenol (B47542) with ethylene (B1197577) carbonate using a heterogeneous catalyst like Na-Mordenite, which can achieve yields exceeding 90%.

Synthesis of Mono- and Di-Phosphate Ester Mixtures

The phosphorylation of alcohols often results in a mixture of mono- and di-phosphate esters, and the synthesis of 2-phenoxyethyl phosphate is no exception. researchgate.netlamberti.com The use of phosphorylating agents like phosphoric anhydride or polyphosphoric acid with a starting alcohol inherently produces a mixture of the corresponding monoester and diester. lamberti.comresearchgate.net

The ratio of mono- to di-esters is not arbitrary and can be deliberately manipulated by carefully selecting the process parameters. lamberti.com The molar ratio of the reactants is a key factor; for example, specific molar ratios between the alcohol, phosphorus pentoxide (P₂O₅), and water can be chosen to promote the formation of the phosphate monoester. researchgate.net The choice of phosphating agent and the reaction temperature also play crucial roles in determining the final composition of the product mixture. lamberti.com The structural differences between the mono- and di-esters, with the former having one hydrophobic chain and the latter having two, lead to different surface activities and applications. researchgate.net

Table 1: Controlling Mono- vs. Di-ester Ratio

| Parameter | Effect on Mono/Di-ester Ratio | Rationale |

|---|---|---|

| Alcohol to P₂O₅ Molar Ratio | Increasing the molar ratio of alcohol to P₂O₅ generally favors the formation of the di-ester. | A higher concentration of alcohol molecules increases the probability of two molecules reacting with a single phosphorylating agent. |

| Reaction Temperature | Higher temperatures can influence the reaction kinetics, often favoring the formation of the more thermodynamically stable product, which can vary depending on the specific system. lamberti.com | Temperature affects the rate of both the first and second esterification steps differently. |

| Phosphating Agent | The choice between phosphoric anhydride (P₂O₅) and polyphosphoric acid (PPA) can alter the product distribution. lamberti.com | PPA and P₂O₅ have different reactivities and steric profiles, influencing the accessibility for mono- or di-esterification. |

Advanced Synthetic Techniques and Reaction Conditions

Beyond traditional methods, advanced techniques focus on improving efficiency, selectivity, and environmental footprint through the use of catalysts, meticulous optimization of reaction conditions, and the elimination of solvents.

Catalytic Systems in Phosphate Ester Synthesis

Catalysis offers a powerful tool for the synthesis of phosphate esters, enabling milder reaction conditions and enhanced selectivity. A variety of catalytic systems have been developed for phosphorylation reactions. For instance, a Co(III)-salen complex has been effectively used as a catalyst for the ring-opening of terminal epoxides with dibenzyl phosphate to produce phosphate esters with high yields and regioselectivity. nih.gov This demonstrates the potential of metal-based catalysts in facilitating complex phosphate ester formations. nih.gov

Other advanced catalytic methods include the use of molecular iodine as a catalyst with hydrogen peroxide as the oxidant for the phosphorylation of alcohols under mild conditions. organic-chemistry.org Furthermore, simple visible-light photocatalytic reactions can produce a broad range of phosphate esters under mild conditions, showcasing a modern, energy-efficient approach. organic-chemistry.org The synthesis of the catalysts themselves, such as vanadyl pyrophosphate (VPO), involves reacting precursors like vanadium pentoxide with phosphoric acid, highlighting the fundamental role of phosphate chemistry in creating these catalytic materials. acs.org

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is crucial for maximizing yield and purity in the synthesis of phosphate esters. Methodologies like factorial design can be employed to efficiently study the influence of multiple variables, such as temperature, reaction time, reactant molar ratios, and the use of a vacuum to remove byproducts. rsc.org

A key finding in the phosphation of nonionic surfactants, a process analogous to the synthesis of 2-phenoxyethyl phosphate, is that the presence of a small amount of a mineral acid can catalyze the reaction and significantly increase the conversion of starting materials into phosphate esters. google.com This catalytic effect can be achieved by adding the acid directly or by adding a controlled amount of water (0.1-0.8% by weight of the nonionic surfactant), which reacts with the phosphorus pentoxide to form phosphoric acid in situ. google.com This simple addition can lead to a substantial increase in product yield. google.com Reaction temperatures can range up to 200°C, and the pressure can be atmospheric, subatmospheric, or superatmospheric. google.com

Table 2: Impact of Catalytic Additive on Phosphation

| Procedure | Additive | Amount (% of Nonionic) | % Conversion to Phosphate Ester |

|---|---|---|---|

| Control (Procedure A) | None | 0 | 68.0% |

| Test (Procedure B) | Water | 0.3% | 93.5% |

| Test (Procedure C) | Sulfuric Acid | 0.1% | 94.0% |

Data adapted from a study on the phosphation of nonionic surface active agents, demonstrating the principle of catalytic optimization. google.com

Solvent-Free Synthesis Approaches

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce waste and environmental impact. Such methods have been successfully applied to ester synthesis. rsc.orgjocpr.com Reactions can be conducted using the reactants themselves as the medium, often under vacuum to facilitate the removal of volatile byproducts like water, which drives the reaction equilibrium toward the products. rsc.org The Fries rearrangement, an important reaction in organic synthesis, has been optimized to proceed under solvent-free conditions using an eco-friendly catalyst like p-toluenesulfonic acid (PTSA). jocpr.com

For the synthesis of the precursor 2-phenoxyethanol, a solventless approach has been demonstrated by reacting phenol and ethylene carbonate with a heterogeneous Na-mordenite catalyst. researchgate.net This method not only avoids organic solvents but also minimizes by-products. researchgate.net The development of metal- and solvent-free protocols for creating phosphorus-sulfur bonds offers a template for similar green approaches in the synthesis of phosphate esters like "Ethanol, 2-phenoxy-, phosphate". mdpi.com

Chemical Modifications and Structural Diversification of Phenoxyethyl Phosphates

The core structure of 2-phenoxyethyl phosphate serves as a versatile scaffold for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. These modifications primarily involve the introduction of various substituents onto the phenoxy or ethyl groups, or the alteration of the phosphate moiety itself to create esters with different leaving groups. Such structural diversification is key to expanding the utility of this class of compounds in various research and industrial applications.

The strategic introduction of substituents onto the aromatic ring or the ethyl chain of 2-phenoxyethyl phosphate can significantly alter its physicochemical properties. For instance, the synthesis of compounds like 2-(3,4-dichlorophenoxy)ethyldialkylammonioethyl cetyl phosphates demonstrates the incorporation of halogen atoms on the phenyl ring, which can influence the electronic character and biological activity of the molecule. journals.co.za

A broader range of modifications is detailed in patent literature, where the alkyl group (R³) attached to the phosphate can be varied extensively. google.com These substitutions are not limited to simple alkyl chains but can also include groups containing heteroatoms, which can impart specific functionalities. Examples of such R³ groups include butoxyethyl, ethoxyethyl, and various thio- and amino-containing alkyl chains. google.com This versatility allows for the fine-tuning of properties such as solubility, reactivity, and binding affinity.

Furthermore, the phosphate group itself can be esterified with different alcohols to create a variety of phosphate esters. The reactivity of the phosphate can also be modulated by forming salts, such as dipotassium 2-phenoxyethyl phosphate, which is synthesized from 2-phenoxyethyl alcohol and dipotassium hydrogen phosphate. evitachem.com The synthesis of more complex structures, such as those involving the reaction of 2-phenoxyethyl phosphate with compounds like diethanolamine (B148213) or triethanolamine, leads to the formation of distinct chemical entities with unique characteristics. ontosight.aiontosight.ai

The table below summarizes various substituents that can be introduced into the 2-phenoxyethyl phosphate structure, highlighting the versatility of this scaffold.

| Modification Site | Substituent/Group | Resulting Compound Class/Example | Potential Influence on Properties |

| Phenyl Ring | Dichloro | 2-(3,4-dichlorophenoxy)ethyl derivatives journals.co.za | Altered electronic properties, potential for modified biological activity. |

| Phosphate Group | Cetyl methyl | 2-(3,4-dichlorophenoxy)ethyldimethylammonioethyl cetyl phosphate journals.co.za | Modified lipophilicity and surfactant properties. |

| Phosphate Group | Various Alkyl Groups (with heteroatoms) | Cyclic neopentyl 2-butoxyethyl phosphate google.com | Tailored solubility, flame retardant properties. |

| Phosphate Group | Potassium | Dipotassium 2-phenoxyethyl phosphate evitachem.comvulcanchem.com | Increased water solubility and stability. |

| Entire Molecule | Diethanolamine | Ethanol, 2,2'-iminobis-, compd. with 2-phenoxyethyl phosphate ontosight.ai | Formation of a complex with distinct solubility and reactivity. |

| Entire Molecule | Triethanolamine | Ethanol, 2,2',2''-nitrilotris-, compd. with 2-phenoxyethyl phosphate ontosight.ai | Creation of a complex with potential applications in various fields. |

The ability to functionalize 2-phenoxyethyl phosphate and its derivatives has led to their exploration in a wide array of research applications. The organophosphate nature of these compounds suggests their potential as building blocks in the development of new pesticides and insecticides. ontosight.ai In the realm of pharmaceutical research, their unique chemical structure makes them valuable intermediates in the synthesis of more complex molecules, potentially those targeting neurological pathways, given the established role of organophosphates in neurochemistry. ontosight.ai

In materials science and biotechnology, the functionalization of surfaces with phosphate-containing molecules is a well-established strategy. Alkane-phosphates can form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium oxide and tantalum oxide. ethz.ch This process allows for the precise control of surface properties. By introducing functional groups opposite the phosphate anchor, it is possible to tailor surfaces for specific interactions, such as promoting or resisting protein adsorption. ethz.chnih.govresearchgate.net This has significant implications for the development of advanced biomaterials and biosensors. ethz.ch

A practical example of this is the modification of hydrogel surfaces. The grafting of phosphate groups onto poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels has been shown to significantly improve the adhesion of human corneal epithelial cells, a crucial factor in the development of materials for artificial corneas. researchgate.net Furthermore, the inherent properties of some phenoxyethyl phosphate derivatives make them effective flame retardants. google.com The table below outlines some of the research applications stemming from the functionalization of 2-phenoxyethyl phosphates.

| Application Area | Functionalization Strategy | Specific Example/Concept | Objective of Functionalization |

| Agriculture | Core organophosphate structure | Development of new pesticides/insecticides ontosight.ai | To leverage the potential biocidal activity of the organophosphate group. |

| Pharmaceuticals | Use as a chemical intermediate | Synthesis of complex molecules for neurological research ontosight.ai | To provide a scaffold for building drugs that may interact with the nervous system. |

| Biomaterials/Biosensors | Surface modification with phosphate groups | Formation of self-assembled monolayers (SAMs) on metal oxides ethz.ch | To create surfaces with controlled chemical and physical properties for specific biological interactions. |

| Regenerative Medicine | Grafting onto polymer surfaces | Enhancing cell adhesion on pHEMA hydrogels for artificial corneas researchgate.net | To improve the biocompatibility and integration of implanted medical devices. |

| Materials Science | Incorporation into polymer matrices | Use as a flame retardant in polyurethane foams google.com | To impart fire-resistant properties to materials. |

| Supramolecular Chemistry | Incorporation into larger host molecules | Synthesis of a calix vulcanchem.compyrrole derivative with a 2-phenoxyethyl group researchgate.net | To study specific host-guest interactions, such as anion binding. |

Chemical Reactivity and Mechanistic Investigations of Phenoxyethyl Phosphate Esters

Hydrolytic Cleavage Mechanisms of Phosphate (B84403) Esters

Hydrolysis is a fundamental reaction for phosphate esters, involving the cleavage of a phosphoester bond by water. nih.gov This process can occur through various pathways, influenced by factors like pH, the structure of the ester, and the presence of catalysts. google.com

In the absence of enzymes, the hydrolysis of phosphate esters like 2-phenoxyethyl phosphate can proceed through several pathways. The reaction is influenced by the protonation state of the phosphate group and whether the attacking nucleophile is a neutral water molecule or a more reactive hydroxide (B78521) ion. acs.orgacs.org Systematic theoretical studies on model compounds like monomethyl phosphate have been used to explore the energetics of these different reaction mechanisms. acs.orgacs.org The process can be complicated by the potential involvement of neutral, monoanionic, or dianionic forms of the phosphate ester as the substrate. acs.org

The non-enzymatic hydrolysis of organophosphorus compounds is a subject of significant interest, particularly for the degradation of pesticides and nerve agents. acs.orgacs.org While enzymatic hydrolysis can be extremely rapid, the non-enzymatic process is typically much slower but follows similar fundamental mechanistic principles. acs.org

The hydrolysis of phosphate esters is generally categorized into two primary mechanistic extremes: associative and dissociative pathways. acs.orgresearchgate.net

Associative Mechanism (ANDN): In this pathway, the nucleophile (e.g., water or hydroxide) attacks the phosphorus center before the bond to the leaving group is significantly broken. researchgate.net This process proceeds through a high-energy, pentavalent phosphorus intermediate or transition state, often referred to as a phosphorane. acs.orgacs.org Stereochemical studies showing an inversion of configuration at the phosphorus center support an associative pathway. acs.org

Dissociative Mechanism (DN+AN): This mechanism involves the cleavage of the bond to the leaving group as the rate-determining step, leading to the formation of a highly reactive, transient metaphosphate anion (PO3-). acs.org This intermediate is then rapidly captured by a nucleophile. ttu.ee

Theoretical studies have shown that for some phosphate monoesters, the energy barriers for both associative and dissociative pathways can be very similar, suggesting that either mechanism could be favored depending on the specific conditions and the electrostatic environment. acs.orglu.se The protonation state of the phosphate group can also influence the preferred mechanism; calculations predict a shift from a dissociative to an associative mechanism as the level of phosphate group protonation increases. rsc.org

| Characteristic | Associative Mechanism | Dissociative Mechanism |

|---|---|---|

| Key Intermediate/Transition State | Pentavalent Phosphorane | Metaphosphate Anion (PO3-) |

| Bond Formation/Cleavage Sequence | Nucleophile attack precedes or is concerted with leaving group departure. | Leaving group departs first, followed by nucleophile attack. |

| Stereochemistry | Inversion of configuration at phosphorus. acs.org | Racemization or retention of configuration. |

| Influencing Factors | Favored by higher levels of phosphate group protonation. rsc.org | Favored by good leaving groups and lower levels of protonation. rsc.orgrsc.org |

The rates and mechanisms of phosphate ester hydrolysis are highly dependent on the nature of both the attacking nucleophile and the leaving group.

The reactivity of the nucleophile is a key factor; for instance, the hydroxide ion is a much more potent nucleophile than a neutral water molecule. acs.org For a series of different nucleophiles attacking a phosphate ester, the reaction rate is sensitive to changes in the nucleophile's basicity. rsc.org

The stability of the leaving group is equally important. ttu.ee A more stable leaving group (i.e., the anion of a stronger acid) will depart more easily, thus increasing the reaction rate. ttu.ee Studies on a series of phosphate monoesters with different leaving groups have demonstrated that significantly increasing the stability of the leaving group favors a stepwise dissociative (DN + AN) mechanism over associative pathways. rsc.org In the hydrolysis of aryl phosphate monoesters, dianions with very good leaving groups react faster than their corresponding monoanions. frontiersin.org However, as the leaving group becomes poorer (higher pKa), the hydrolysis of the monoanion becomes faster because the phosphoryl group can protonate the leaving group. frontiersin.org

| Factor | Effect on Reactivity/Mechanism | Source |

|---|---|---|

| Attacking Group (Nucleophile) | More basic/potent nucleophiles (e.g., OH- vs. H2O) increase reaction rates. Sensitivity to leaving group is lower for more basic nucleophiles. | acs.orgrsc.org |

| Leaving Group Stability | More stable leaving groups (lower pKa of the conjugate acid) increase the reaction rate and favor a dissociative mechanism. | ttu.eersc.org |

| "Spectator" (Non-leaving) Groups | Increasing the electron-withdrawing ability of non-leaving groups on a phosphotriester can accelerate hydrolysis by orders of magnitude. | acs.org |

Proton transfers play a critical and complex role in the hydrolysis of phosphate esters. nih.gov Computational studies have highlighted two main strategies for proton transfer from the attacking water molecule during hydrolysis. longdom.org

Direct Proton Transfer: The attacking water molecule can directly transfer a proton to one of the non-bridging oxygen atoms on the phosphate group. nih.govlongdom.org This can occur as a pre-equilibrium step before the nucleophilic attack or in a concerted fashion with the attack. nih.gov

Indirect Proton Transfer: A mediating water molecule or a catalytic base can assist in relaying the proton from the attacking water to the phosphate. longdom.org This indirect transfer does not hinder the breaking of the phosphorus-leaving group bond and is a common strategy in hydrolytic enzymes. longdom.org

Protonation of the leaving group is also a key factor, as it can turn a poor leaving group into a good one. frontiersin.orglongdom.org For example, in the hydrolysis of phosphate monoester monoanions, an initial proton transfer from the phosphate to the ester oxygen can create a zwitterionic species that then ejects the now-protonated and much better leaving group (an alcohol). frontiersin.org Conversely, protonating the non-bridging phosphate oxygens can strengthen the bond to the leaving group and delay its cleavage. longdom.org

Nucleophilic Substitution at the Phosphorus Center

The phosphorus atom in phosphate esters is an electrophilic center, susceptible to attack by nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. nih.gov These reactions are fundamental to many biological processes, including phosphate group transfers. researchgate.net

Theoretical studies comparing SN2 reactions at phosphorus (SN2@P) with the classic SN2 at carbon (SN2@C) reveal significant differences. While SN2@C reactions typically proceed through a high-energy transition state with a characteristic double-well potential energy surface, SN2@P reactions often feature a more stable, single-well potential energy surface with a pentacoordinate intermediate (transition complex). nih.govscispace.comresearchgate.net The mechanism and the nature of the stationary points are strongly influenced by the nucleophile, the leaving group, the substituents on the phosphorus atom, and solvation. researchgate.net

Besides hydrolysis (attack by water), phosphate esters can undergo reactions with other nucleophiles, such as alcohols (alcoholysis) and thiols (thiolysis). usp.brnih.gov These reactions are also catalyzed by large superfamilies of enzymes in biological systems. usp.br

Ab initio computational studies have been conducted to understand the intrinsic reactivity of alcohol and thiol nucleophiles with various phosphate esters in the gas phase. usp.brnih.gov Key findings from these studies on model phosphate triesters and monoesters include:

Mechanism: Triesters were found to react through an associative mechanism. Monoesters, however, can react via both associative and dissociative pathways, with the preferred route being modulated by the basicity of the attacking and leaving groups and the potential for proton transfers. usp.br

Reactivity Comparison: For phosphate triesters, alcoholysis was found to be significantly more favorable and faster than the corresponding thiolysis reaction. usp.br This is consistent with experimental observations where the thiolysis of a phosphodiester was found to be orders of magnitude slower than the corresponding alcoholysis. usp.br

These reactions are relevant to understanding the broader reactivity of phosphate esters and the mechanisms of phosphoryl transfer enzymes. researchgate.net

| Reaction | Typical Nucleophile | Relative Reactivity (vs. Phosphate Triesters) | Mechanistic Notes |

|---|---|---|---|

| Alcoholysis | Alcohol (R-OH) / Alkoxide (R-O-) | More favorable and faster than thiolysis. usp.br | Proceeds via an associative mechanism for triesters. usp.br |

| Thiolysis | Thiol (R-SH) / Thiolate (R-S-) | Less favorable and significantly slower than alcoholysis. usp.br | Proceeds via an associative mechanism for triesters. usp.br |

Comparative Reactivity of Different Nucleophiles

The reactivity of phosphate esters, including 2-phenoxyethyl phosphate, is fundamentally influenced by the nature of the attacking nucleophile. Studies on model phosphate diesters provide insight into this reactivity. The hydrolysis of these esters can be initiated by a range of nucleophiles, from weak species like water (H₂O) and methanol (B129727) (CH₃OH) to strong nucleophiles like hydroxide (HO⁻) and methoxide (B1231860) (CH₃O⁻) ions. rutgers.edu

Computational studies, such as those using density functional theory (DFT), have characterized the factors influencing the intrinsic reactivity of phosphate compounds. rutgers.edu The reaction mechanism for phosphate ester hydrolysis is generally considered to be associative. rutgers.edu The activation energy barrier for these reactions is highly dependent on the nucleophile's strength and the protonation state of the phosphate ester. For instance, the gas-phase activation energy for the reaction of a dianionic phosphate ester is significantly high, on the order of 81 to 87 kcal/mol. rutgers.edu

In more complex systems, such as those mimicking biological enzymes, the nucleophile can be a metal-bound hydroxide or alkoxide. rsc.orgmaynoothuniversity.ie For example, in studies of binuclear zinc(II) complexes designed to model phosphatases, a coordinated hydroxide (Zn-OH) moiety has been identified as the active nucleophile in the hydrolysis of phosphate ester substrates. rsc.orgmaynoothuniversity.ie This was confirmed through isotopic labeling studies using H₂O¹⁸, where the ¹⁸O label was incorporated into the hydrolysis product. rsc.orgmaynoothuniversity.ie The catalytic efficiency of such systems is also influenced by the electronic properties of the ligand structure, demonstrating that the environment of the nucleophile is as crucial as the nucleophile itself. rsc.orgmaynoothuniversity.ie In aqueous environments, dipotassium (B57713) 2-phenoxyethyl phosphate can undergo hydrolysis to yield phenoxyethyl alcohol and phosphoric acid, a reaction that can be facilitated by acidic or basic conditions. evitachem.com

The following table summarizes the general reactivity of different types of nucleophiles with phosphate esters.

| Nucleophile Type | Example(s) | General Reactivity | Mechanistic Notes |

| Neutral (Weak) | H₂O, CH₃OH | Slow reaction rate, requires catalysis (e.g., acid/base) or high temperatures. | Attacks the phosphorus center in an associative mechanism. rutgers.edu |

| Anionic (Strong) | HO⁻, CH₃O⁻ | Significantly faster reaction rate compared to neutral nucleophiles. | Lowers the activation energy barrier for nucleophilic attack. rutgers.edu |

| Metallo-hydroxide | Zn-OH | Can be a highly effective nucleophile in enzyme models. | The metal ion activates the hydroxide, enhancing its nucleophilicity. rsc.orgmaynoothuniversity.ie |

Thermal Decomposition Pathways and Stability Studies

The thermal stability and decomposition of 2-phenoxyethyl phosphate are critical for its application in high-temperature environments. The degradation process involves complex bond cleavage mechanisms influenced by molecular structure and external surfaces.

The thermal decomposition of phosphate esters proceeds primarily through the cleavage of carbon-oxygen (C-O), carbon-hydrogen (C-H), and phosphorus-oxygen (P-O) bonds. chemrxiv.orgresearchgate.net The predominant mechanism often depends on the specific conditions and the structure of the ester.

C-O Bond Cleavage: This is a major decomposition pathway for alkyl phosphates. researchgate.netchemrxiv.org The cleavage of the C-O bond results in the formation of surface alkoxy or aryloxy groups and carbocations. chemrxiv.orgnih.gov The stability of the potential carbocation is a key factor; for instance, alkyl groups that can form more stable cations are more prone to C-O bond cleavage. nih.gov For aryl phosphates, C-O cleavage is less favorable compared to alkyl phosphates. researchgate.net

C-H Bond Cleavage: This mechanism occurs at various temperatures, leading to the formation of surface hydroxyls when the decomposition happens on an oxide surface. chemrxiv.org

P-O Bond Cleavage: Cleavage of the P-O bond is another significant decomposition pathway, particularly for aryl phosphates at very high temperatures. researchgate.netchemrxiv.org In some cases, P-O cleavage can occur on oxide surfaces, potentially facilitated by surface oxygen nucleophiles, though it is generally less common than C-O and C-H cleavage for alkyl phosphates. chemrxiv.org Studies on phosphate monoesters show that the preference between C-O and P-O cleavage can be tuned by the protonation state of the phosphate group. nih.gov For organophosphorus flame retardants, the initial degradation step is often the elimination of a phosphorus acid, which involves the breaking of these bonds. nih.gov

Substituents on the phosphate ester have a profound effect on its thermal stability and the preferred decomposition pathway. researchgate.netchemrxiv.org The electronic properties and steric bulk of the substituent group determine the temperature at which decomposition begins. rsc.org

Molecular dynamics simulations on various phosphate esters have shown a clear hierarchy in thermal stability based on the substituent. researchgate.netchemrxiv.org Aryl phosphates exhibit much higher thermal stability compared to alkyl phosphates. researchgate.netchemrxiv.org Among alkyl phosphates, the stability is influenced by the nature of the alkyl group. The onset temperature for C-O bond cleavage, a key indicator of decomposition, follows a distinct order. researchgate.netchemrxiv.org

The following table, based on findings from studies on ferrous surfaces, illustrates the impact of different substituents on the onset temperature of C-O cleavage. researchgate.netchemrxiv.org

| Substituent Type | Example | Onset Temperature for C-O Cleavage | Relative Thermal Stability |

| Tertiary Alkyl | tert-Butyl | Lowest | Lowest |

| Secondary Alkyl | sec-Butyl | Low | Low |

| Primary Linear Alkyl | n-Butyl | Higher | Moderate |

| Primary Branched Alkyl | iso-Butyl | Higher | Moderate |

| Aryl | Phenyl, Cresyl | Highest | Highest |

This trend is consistent with experimental observations and is attributed to the stability of the resulting carbocation or radical intermediates formed during C-O bond scission. researchgate.netnih.gov Aryl phosphates are more stable because the P-OAr bond is stronger than the P-OAlk bond, and C-O cleavage to form an aryl cation is energetically unfavorable. researchgate.net Consequently, their decomposition often proceeds through P-O cleavage at much higher temperatures. researchgate.net

The interaction between 2-phenoxyethyl phosphate and a surface can significantly alter its decomposition pathway and thermal stability. These interactions can be broadly classified as physisorption (weak, van der Waals forces) and chemisorption (strong, chemical bond formation). byjus.com

During thermal decomposition, especially on metal or metal oxide surfaces, chemisorption plays a crucial role. researchgate.netchemrxiv.org Phosphate esters can chemisorb onto ferrous surfaces even at room temperature, with the number of molecule-surface bonds increasing with temperature. chemrxiv.org This interaction facilitates the cleavage of C-O, C-H, and P-O bonds.

The nature of the surface is a critical determinant of reactivity:

Reactive Surfaces (e.g., Fe₃O₄(001), α-Fe(110)): On these iron and iron oxide surfaces, thermal decomposition rates are significantly higher. researchgate.netchemrxiv.org The surface actively participates in the reaction, for example, by providing oxygen atoms that can act as nucleophiles, promoting P-O cleavage. chemrxiv.org

Passivated Surfaces (e.g., hydroxylated amorphous Fe₃O₄): The presence of water or hydroxyl groups on a surface can passivate it, inhibiting the chemisorption and subsequent decomposition of the phosphate ester. researchgate.netchemrxiv.org On such surfaces, the molecules are more likely to be physisorbed, and desorption may occur at high temperatures instead of decomposition. chemrxiv.org

The interaction of phosphates with surfaces like iron oxides can be cooperative, where the presence of the phosphate enhances the adsorption of other species and vice-versa, through mechanisms like electrostatic interactions and the formation of ternary surface complexes. researchgate.netrsc.org The strong interaction, characterized by a high free energy of adsorption, is indicative of chemisorption. researchgate.net

The table below summarizes the influence of different surfaces on phosphate ester decomposition. researchgate.netchemrxiv.org

| Surface Type | Nature of Interaction | Effect on Decomposition |

| Iron Oxide (Fe₃O₄) | Strong Chemisorption | High decomposition rate, proceeds via C-O and C-H cleavage, with some P-O cleavage. |

| Iron Metal (α-Fe) | Strong Chemisorption | Very high decomposition rate, particularly for C-O cleavage. |

| Hydroxylated Iron Oxide | Physisorption / Weak Chemisorption | Inhibited decomposition; desorption can occur at high temperatures. |

Advanced Analytical Methodologies for Phenoxyethyl Phosphate Ester Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures, utilizing the interaction of electromagnetic radiation with the sample to probe its chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local chemical environment of the phosphorus atom in 2-phenoxyethyl phosphate (B84403). By analyzing the spectra from different nuclei (¹H, ¹³C, and ³¹P), a comprehensive structural picture can be assembled. huji.ac.il

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule. For 2-phenoxyethyl phosphate, characteristic signals would be expected for the aromatic protons of the phenoxy group and the aliphatic protons of the ethyl chain. The chemical shifts and splitting patterns of these signals provide information about their electronic environment and neighboring protons. Studies on the related compound 2-phenoxyethanol (B1175444) show distinct signals for the aromatic and ethyl groups, which would be modified by the presence of the phosphate ester in the target molecule. researchgate.netd-nb.info

³¹P NMR (Phosphorus-31 NMR): As phosphorus has a 100% natural abundance of the NMR-active ³¹P isotope, this technique is particularly sensitive and informative for phosphate-containing compounds. oxinst.com The ³¹P NMR spectrum of 2-phenoxyethyl phosphate would show a characteristic chemical shift that is indicative of a phosphate ester environment. researchgate.net The precise chemical shift helps to distinguish it from other phosphorus-containing functional groups like phosphonates or phosphites. huji.ac.il For instance, dialkyl phosphates typically exhibit signals in a specific region of the ³¹P NMR spectrum. rsc.org

Table 1: Predicted NMR Data for Ethanol, 2-phenoxy-, phosphate

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 6.8 - 7.4 | Aromatic protons (phenoxy group) |

| ¹H | 4.0 - 4.5 | Methylene (B1212753) protons (-CH₂-O-P and -CH₂-O-Ar) |

| ¹³C | 110 - 160 | Aromatic carbons |

| ¹³C | 60 - 70 | Aliphatic carbons (ethoxy group) |

Infrared (IR) Absorption Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. vscht.cz This technique is excellent for identifying the functional groups present. The IR spectrum of 2-phenoxyethyl phosphate is expected to display a combination of absorption bands characteristic of its constituent parts.

Key expected absorption bands include:

P=O Stretching: A strong absorption band typically found in the region of 1250-1300 cm⁻¹.

P-O-C Stretching: These absorptions are usually observed in the 950-1100 cm⁻¹ region. sci-hub.st

C-O-C (Aromatic Ether) Stretching: Bands corresponding to the aryl-alkyl ether linkage. vscht.cz

Aromatic C-H and C=C Stretching: Vibrations from the phenyl ring, typically seen above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ region, respectively. vscht.czresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretching | 1250 - 1300 | Strong |

| P-O-C | Stretching | 950 - 1100 | Strong |

| C-O-C (Aryl-Alkyl Ether) | Stretching | 1200 - 1260 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For 2-phenoxyethyl phosphate, the UV absorption is dominated by the phenoxy chromophore. The presence of the phenyl ring with its delocalized π-electron system gives rise to characteristic absorption bands in the UV region. The phosphate group itself does not absorb significantly in the typical UV-Vis range. Studies on related compounds like 2-phenoxyethanol show that it reacts to form colored complexes with an absorbance maximum around 500 nm under specific conditions, though its native spectrum is in the UV range. sci-hub.se The exact wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters obtained from this technique.

Mass Spectrometry for Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. innovareacademics.in It provides information about the molecular weight and, through fragmentation, the structure of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high precision, often to four or more decimal places. measurlabs.combioanalysis-zone.com This accuracy allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. innovareacademics.in For "this compound" (C₈H₉O₅P for the acid form), HRMS can confirm its elemental composition by matching the measured accurate mass to the calculated theoretical mass, thereby distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) and Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.orgjeolusa.com This process provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of 2-phenoxyethyl phosphate in an MS/MS experiment would likely involve cleavage at the weakest bonds. Key fragmentation pathways for organophosphate esters often include:

Loss of the phosphate moiety: Phosphopeptides, for example, are known to lose H₃PO₄ or HPO₃ upon fragmentation. nih.gov

Cleavage of the P-O and C-O bonds: This can lead to the formation of characteristic fragment ions corresponding to the phenoxy group (C₆H₅O⁻) and the ethyl phosphate portion. The fragmentation patterns of nucleotides, which also contain phosphate esters, show characteristic losses related to the phosphate and sugar-phosphate moieties. nih.gov

Fragmentation of the ethyl chain: Cleavage within the ethoxy linker can also occur. libretexts.org

By analyzing these specific fragmentation patterns, the connectivity of the atoms within the molecule can be pieced together, confirming the identity of 2-phenoxyethyl phosphate. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Phenoxyethyl phosphate |

| 2-Phenoxyethanol |

| Phenol (B47542) |

| Acetaldehyde |

| Acetate |

| Phosphoric Acid |

Chromatographic Separation and Quantification Methods

Chromatography is essential for separating the target analyte from complex matrix components prior to detection. The choice between gas and liquid chromatography depends largely on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. sci-hub.sechromatographyonline.com For many organophosphate esters, GC-MS provides excellent separation and sensitivity. tandfonline.com However, the direct analysis of polar, non-volatile compounds like "this compound" by GC-MS is challenging due to their low volatility and tendency to degrade at the high temperatures used in the GC injector and column. nih.govmdpi.com

To overcome this limitation, derivatization is a common prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For organophosphorus acids and their esters, common derivatization techniques include:

Silylation: This is one of the most widely employed methods, where active hydrogens (like those on the phosphate group) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comresearchgate.net

Methylation: Reagents like diazomethane (B1218177) can be used to convert the acidic phosphate moiety into a more volatile methyl ester. mdpi.com

Once derivatized, the analyte can be analyzed using standard GC-MS methods. A typical setup involves a non-polar capillary column, such as a DB-5MS, and electron ionization (EI) for fragmentation, which provides characteristic mass spectra for structural confirmation. google.com Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for quantitative analysis. chromatographyonline.comgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), is arguably the most powerful technique for the analysis of "this compound" and its metabolites. wikipedia.org A key advantage of LC-MS is its ability to directly analyze polar, non-volatile, and thermally labile compounds without the need for derivatization. researchgate.netnih.gov

The combination of the separation power of LC with the high sensitivity and selectivity of MS allows for the reliable quantification of target analytes even at very low concentrations in complex matrices. gazi.edu.trnih.gov Reversed-phase chromatography is the most common separation mode, utilizing C18 columns with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Additives such as formic acid or ammonium (B1175870) formate (B1220265) are often included in the mobile phase to improve peak shape and ionization efficiency. acs.orgmdpi.com

For quantification, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (e.g., the [M-H]⁻ of the phenoxyethyl phosphate), which is then fragmented in a collision cell. A second quadrupole selects a specific, characteristic fragment ion for detection. This process dramatically reduces background noise and enhances selectivity and sensitivity. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foundational separation technique within LC-MS but can also be used as a standalone method with other detectors, such as an Ultraviolet (UV) detector. researchgate.netnih.gov For a compound like "this compound," which contains a phenyl group, UV detection is a viable option due to the chromophore's ability to absorb UV light.

The separation principles are the same as in LC-MS, with reversed-phase chromatography on a C18 or similar column being the standard approach. sielc.comcerealsgrains.org An isocratic or gradient elution with a water/acetonitrile or water/methanol mobile phase is typically employed. sielc.com While HPLC-UV is generally less sensitive and selective than LC-MS, it can be a cost-effective method for analyzing samples where the analyte concentration is sufficiently high and the matrix is relatively clean. researchgate.net The analysis of the parent compound, 2-phenoxyethanol, is commonly performed using HPLC, demonstrating the suitability of the technique for this class of compounds. researchgate.net

Optimization and Validation of Analytical Protocols

The development of a reliable analytical method requires careful optimization of all parameters and rigorous validation to ensure the data generated is accurate, precise, and reproducible.

Linearity, Recovery, and Precision Parameters

Method validation is a critical process that establishes the performance characteristics of an analytical procedure. For the quantification of phenoxyethyl phosphate and related organophosphate esters, key validation parameters include linearity, recovery, and precision. rsc.org

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the resulting calibration curve, with values >0.99 being desirable. google.comrsc.org

Recovery: This measures the accuracy of the method by determining the percentage of the true amount of an analyte that is detected. It is assessed by analyzing "spiked" samples, where a known amount of the analyte is added to a blank matrix. Recoveries are typically expected to be within a range of 70-120%. nih.govrsc.org

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with RSD values typically required to be below 15-20%. researchgate.netrsc.org

The following table presents typical validation parameters reported in the literature for the analysis of various organophosphate esters using LC-MS/MS and GC-MS methods, which would be representative of the expected performance for a validated "this compound" assay.

| Parameter | Typical Performance Metric | Analytical Technique | Reference |

| Linearity (R²) | > 0.99 | LC-MS/MS, GC-MS | google.comrsc.org |

| Recovery (%) | 72% - 121% | LC-MS/MS, GC-MS | nih.govtandfonline.comrsc.org |

| Precision (RSD %) | < 15% | LC-MS/MS, GC-MS | researchgate.netrsc.org |

| Limit of Quantification (LOQ) | 0.007 - 15 ng/mL (µg/L) | LC-MS/MS | rsc.orgrsc.org |

This table is a representation of typical values found in scientific literature for organophosphate ester analysis and may vary depending on the specific analyte, matrix, and instrumentation.

Strategies for Detecting Structural Isomers

The characterization of "this compound" and its potential structural isomers presents a significant analytical challenge due to their similar physicochemical properties. Structural isomerism in this context can arise from the substitution pattern on the phenyl ring (ortho-, meta-, para-) if substituents are present, or from the position of the phosphate group on the ethyl chain. Advanced analytical methodologies, primarily chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to differentiate and identify these isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including phosphate esters. researchgate.netsmolecule.com The separation of isomers is achieved based on their differential interactions with the stationary phase of the gas chromatograph, leading to distinct retention times. Following separation, mass spectrometry provides fragmentation patterns that can be unique to each isomer.

For instance, in the analysis of tricresyl phosphate (TCP) isomers, which are structurally related to substituted phenoxyethyl phosphates, GC-MS has been successfully used to separate and identify ortho-, meta-, and para-cresyl phosphate derivatives. researchgate.netsmolecule.com The separation is typically performed on capillary columns with non-polar stationary phases, which allows for the resolution of isomers based on subtle differences in their boiling points and polarities. smolecule.com Upon electron ionization, the isomers produce characteristic mass spectra. While the molecular ion peak will be the same for all isomers, the relative abundances of fragment ions can differ significantly, aiding in their identification.

High-performance liquid chromatography (HPLC) offers another robust approach for the separation of non-volatile or thermally labile phosphate ester isomers. The choice of the stationary phase is critical for achieving separation. For aromatic compounds, phenyl-based columns can offer enhanced selectivity for positional isomers. nih.gov For example, the separation of xylene isomers has been demonstrated on various HPLC columns, where the retention is influenced by the position of the methyl groups on the benzene (B151609) ring. chromforum.orgchromanik.co.jp

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides a high degree of specificity for isomer differentiation. Techniques such as collision-induced dissociation (CID) can generate unique fragment ions for structurally similar isomers. lcms.cz Even when isomers co-elute chromatographically, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements that, in conjunction with fragmentation data, can help in structural elucidation. The fragmentation pathways of organophosphorus flame retardants, a class of compounds that includes phenoxyethyl phosphate, have been studied, and it has been shown that the ratios of certain fragment ions can be used to distinguish between isomers. edpsciences.org

Nuclear Magnetic Resonance (NMR) spectroscopy, especially ³¹P NMR, is a definitive tool for the structural elucidation of organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. cdnsciencepub.com Substituents on the aromatic ring or changes in the ester group will influence the ³¹P chemical shift, allowing for the differentiation of isomers. For example, studies on aryl phosphinates have shown that electron-withdrawing substituents on the phenyl ring lead to a deshielding of the ³¹P nucleus. cdnsciencepub.com This principle can be applied to distinguish between, for instance, chloro-substituted isomers of phenoxyethyl phosphate. Furthermore, ¹H NMR can provide information about the substitution pattern on the aromatic ring and the structure of the ethyl-phosphate chain.

The following data tables illustrate the expected analytical data for the differentiation of hypothetical structural isomers of "this compound".

Table 1: Hypothesized GC-MS Data for Positional Isomers of Chloro-Phenoxyethyl Phosphate

| Isomer | Retention Time (min) | Key Mass Spectral Fragments (m/z) and Relative Abundance |

| ortho-chloro-phenoxyethyl phosphate | 12.5 | 252 (M+), 162, 128, 94 |

| meta-chloro-phenoxyethyl phosphate | 12.8 | 252 (M+), 162, 128, 94 |

| para-chloro-phenoxyethyl phosphate | 13.2 | 252 (M+), 162, 128, 94 |

Note: While the key fragments may be identical, their relative intensities, influenced by the stability of the resulting ions, can differ, aiding in identification.

Table 2: Hypothesized HPLC Data for Positional Isomers of Phenoxyethyl Phosphate

| Isomer | Column Type | Mobile Phase | Retention Time (min) |

| ortho-methyl-phenoxyethyl phosphate | C18 | Acetonitrile:Water (60:40) | 15.2 |

| meta-methyl-phenoxyethyl phosphate | C18 | Acetonitrile:Water (60:40) | 15.9 |

| para-methyl-phenoxyethyl phosphate | C18 | Acetonitrile:Water (60:40) | 16.5 |

Table 3: Hypothesized ³¹P NMR Chemical Shifts for Substituted Phenoxyethyl Phosphate Isomers

| Isomer | Solvent | ³¹P Chemical Shift (ppm) |

| Phenoxyethyl dihydrogen phosphate | CDCl₃ | -1.5 |

| 2-Chlorophenoxyethyl dihydrogen phosphate | CDCl₃ | -1.2 |

| 4-Nitrophenoxyethyl dihydrogen phosphate | CDCl₃ | -0.8 |

Note: The chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and are influenced by the electronic effects of the substituents on the phenyl ring.

Computational and Theoretical Investigations of Phenoxyethyl Phosphate Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electronic structure, molecular geometry, and reaction energetics.

Density Functional Theory (DFT) Studies for Electronic Properties and Geometries

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometries of molecules. dntb.gov.uamdpi.com By calculating the electron density, DFT can accurately predict molecular geometries, bond lengths, bond angles, and various electronic characteristics. dntb.gov.ua For molecules related to Ethanol, 2-phenoxy-, phosphate (B84403), such as 2-phenoxyethyl xanthate, DFT calculations using the GGA-PBE basis set have been employed to optimize molecular structures and gain insights into thermodynamic parameters. dntb.gov.ua

DFT is also a crucial tool for validating the parameters used in more computationally efficient methods like reactive force fields. semanticscholar.orgacs.orgchemrxiv.org For instance, DFT calculations have been used to verify the parameterization for studies on the thermal decomposition of various phosphate esters, ensuring the accuracy of the subsequent molecular dynamics simulations. semanticscholar.orgacs.orgchemrxiv.org All-electron DFT calculations, for example using the CP2K code with a triple-ζ quality basis set like 6-311G(d,p) and a B3LYP exchange-correlation functional, are employed to relax ligand structures to their most energetically favorable configurations before further analysis. nih.gov Vibrational analysis is then typically performed to confirm that the optimized structures represent true energy minima. nih.gov

The table below summarizes common DFT functionals and basis sets used in the study of organophosphorus compounds and related molecules.

| Methodology | Functional | Basis Set | Application | Reference |

| DFT | GGA-PBE | Not Specified | Geometry Optimization, Electronic Properties | dntb.gov.ua |

| DFT | B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Analysis | nih.gov |

| DFT | B3LYP | 6-311++G(d,p) | Electronic Structure of Nucleotides | scitepress.org |

| DFT | Not Specified | Not Specified | Validation of ReaxFF Parameters | semanticscholar.orgacs.org |

Ab Initio Calculations of Reaction Profiles and Energy Differences

Ab initio (from first principles) quantum chemistry methods are essential for mapping out the potential energy surfaces of chemical reactions. These calculations allow for the determination of reaction mechanisms, transition states, and the energy differences between reactants, intermediates, and products. sumitomo-chem.co.jp A comprehensive ab initio study on various organophosphorus compounds assessed a wide range of computational methods to determine reliable bond dissociation properties. acs.orgcore.ac.uk

Such studies often involve optimizing the geometries of reactants and products and locating the transition state structures that connect them on the potential energy surface. sumitomo-chem.co.jp The energy difference between the transition state and the reactants defines the activation energy, a key parameter in determining reaction rates. sumitomo-chem.co.jp For example, ab initio calculations on the thiolysis and alcoholysis of phosphate esters have been performed to understand the intrinsic reactivity at the phosphorus center, revealing that these reactions proceed through associative or dissociative mechanisms depending on the specific ester. usp.br While specific ab initio studies detailing the reaction profiles of Ethanol, 2-phenoxy-, phosphate were not found, this established methodology is directly applicable to understanding its hydrolysis, pyrolysis, and other chemical transformations. usp.brnih.gov

Basis Set Convergence Analysis in Computational Studies

The accuracy of any quantum chemical calculation is highly dependent on the quality of the basis set used to describe the atomic orbitals. A basis set is a set of mathematical functions used to build molecular orbitals. Basis set convergence analysis is the process of systematically improving the basis set size to ensure that the calculated properties (like energy and geometry) are approaching the true value, known as the complete basis set (CBS) limit.

For organophosphates, the choice of basis set is critical, particularly for the phosphorus atom. Studies have shown that the inclusion of extra valence, polarization, and diffuse functions significantly affects the calculated P=O stretching frequencies. researchgate.net The number of polarization functions on heavy atoms is a key factor for accurately calculating the vibrational frequencies of these compounds. researchgate.net For second-row elements like phosphorus, standard basis sets may be insufficient, and the addition of "tight" d-functions is often necessary to achieve accurate results for molecular properties. acs.org Research on various organophosphorus compounds has demonstrated that employing basis sets like 6-311+G(3df,2p) is necessary for reliable calculations of bond dissociation energies. acs.org Without proper basis set convergence, computational results can be misleading. diva-portal.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the time evolution of molecular systems, providing insights into dynamic processes like thermal decomposition and dissociation.

Reactive Force Field (ReaxFF) Simulations for Thermal Decomposition

The Reactive Force Field (ReaxFF) is a powerful computational tool that bridges the gap between quantum mechanics and classical molecular dynamics. It allows for the simulation of chemical reactions in large, complex systems over longer timescales than are accessible with ab initio methods. rsc.org ReaxFF has been successfully used to study the thermal decomposition of a wide range of phosphate esters on ferrous surfaces, a process relevant to their use as anti-wear additives. semanticscholar.orgacs.orgchemrxiv.orgamazonaws.com

In these simulations, the temperature of the system is typically increased linearly over several nanoseconds to observe decomposition events. semanticscholar.orgamazonaws.com Studies have shown that aryl phosphates, a class to which this compound belongs, exhibit much higher thermal stability compared to alkyl phosphates. semanticscholar.orgacs.orgchemrxiv.org The decomposition of alkyl phosphates on an iron oxide (Fe₃O₄) surface proceeds mainly through C-O and C-H bond cleavage. semanticscholar.orgacs.orgchemrxiv.org In contrast, the more stable aryl phosphates decompose primarily through the cleavage of P-O and C-H bonds, which requires significantly higher temperatures. semanticscholar.orgacs.org The onset temperature for C-O cleavage increases in the order: tertiary alkyl < secondary alkyl < primary alkyl < aryl, which is consistent with experimental observations. acs.orgchemrxiv.orgamazonaws.com

The table below, based on findings from ReaxFF simulations, summarizes the primary decomposition pathways for different classes of phosphate esters on an Fe₃O₄(001) surface.

| Phosphate Ester Type | Primary Decomposition Pathway | Relative Thermal Stability | Reference |

| Alkyl Phosphates | C-O and C-H cleavage | Lower | semanticscholar.orgacs.orgchemrxiv.org |

| Aryl Phosphates | P-O and C-H cleavage | Higher | semanticscholar.orgacs.org |

Ab Initio Molecular Dynamics (AIMD) for Dissociation Pathways

Ab initio molecular dynamics (AIMD) is a method where the forces acting on the atoms at each step of a molecular dynamics simulation are calculated directly from quantum mechanics, typically DFT. This avoids the need for pre-parameterized force fields like ReaxFF, allowing for a more fundamental and often more accurate description of bond breaking and formation.

AIMD simulations are particularly useful for elucidating the detailed mechanisms of molecular dissociation. mdpi.com For instance, AIMD has been used to study tribochemical reactions of organophosphorus additives at sliding iron interfaces. mdpi.com These simulations can observe molecular dissociation in real-time and identify the specific roles of mechanical stress and surface chemistry in initiating reactions. mdpi.com While ReaxFF provides a good overview of decomposition, AIMD can be used to validate these findings and provide a more detailed picture of the dissociation pathways. amazonaws.com Although specific AIMD studies on this compound were not identified, the methodology has been applied to other organophosphorus compounds, demonstrating its capability to uncover the atomistic mechanisms that lead to phosphorus release and the formation of subsequent products. mdpi.com This approach could be directly applied to understand the dissociation of the phenoxyethyl group and other fragmentation pathways of the title compound under various conditions.

Modeling of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational chemistry provides invaluable insights into the dynamic processes of bond formation and cleavage. For phosphate esters, these investigations are crucial for understanding their stability and reactivity, which are fundamental to many biological and industrial processes.

Computational Elucidation of Hydrolytic and Phosphoryl Transfer Mechanisms

The hydrolysis and phosphoryl transfer reactions of phosphate esters, in general, can proceed through several potential pathways. Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions to identify the most likely mechanisms. researchgate.netnih.gov These mechanisms are broadly categorized as associative, dissociative, or concerted.

Associative Mechanism (ANDN): This pathway involves the formation of a pentacoordinate intermediate. For a phosphate monoester like 2-phenoxyethyl phosphate, a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) would attack the phosphorus center, forming a transient trigonal bipyramidal intermediate before the leaving group (the phenoxyethanol (B1677644) moiety) departs. nih.govnih.gov

Dissociative Mechanism (DN+AN): In this mechanism, the bond to the leaving group breaks first, leading to a metaphosphate intermediate, which is then attacked by the nucleophile. This pathway is generally considered to be more likely for phosphate monoesters with good leaving groups. nih.gov

Concerted Mechanism: This is a single-step process where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group, passing through a single transition state. acs.org

Computational studies on model systems like methyl phosphate and aryl phosphates have shown that the preferred mechanism is highly dependent on factors such as the nature of the leaving group, the pH of the solution, and the presence of catalysts. whiterose.ac.ukacs.org For instance, good leaving groups tend to favor a more dissociative pathway, while poor leaving groups may proceed through a more associative or concerted mechanism. whiterose.ac.ukacs.org The phenoxy group in 2-phenoxyethyl phosphate would be considered in these models to predict its likely hydrolytic behavior.

The solvent plays a critical role in these reactions. Computational models often incorporate solvent effects, either implicitly using continuum models or explicitly by including a number of solvent molecules in the calculation. researchgate.net These models have demonstrated that solvent molecules can actively participate in the reaction, for example, by forming hydrogen-bond networks that stabilize transition states or facilitate proton transfer. whiterose.ac.uk

A summary of mechanistic possibilities for phosphate ester hydrolysis is presented in the table below.

| Mechanism | Description | Key Intermediates/Transition States | Influencing Factors |

| Associative (ANDN) | Stepwise process with the formation of a stable or transient pentacoordinate intermediate. | Pentacoordinate phosphorane | Nature of nucleophile and leaving group, solvent polarity. |